N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a trifluoroethyl group, which often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the tetrahydro-2H-pyran-4-yl group: This can be done through a nucleophilic substitution reaction using tetrahydro-2H-pyran-4-ylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole core can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole core.
Reduction: Reduced forms of the benzo[d]thiazole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The benzo[d]thiazole core can interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide: Known for its stability and bioavailability.
Benzo[d]thiazole derivatives: Often exhibit significant biological activity.
Trifluoroethyl-containing compounds: Generally have enhanced stability and bioavailability.
Uniqueness
This compound stands out due to its unique combination of a benzo[d]thiazole core and a trifluoroethyl group, which together confer both biological activity and enhanced stability.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c16-15(17,18)9-20(10-5-7-22-8-6-10)14(21)13-19-11-3-1-2-4-12(11)23-13/h1-4,10H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFEUVDINYVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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